molecular formula C16H15N3O2S B2897350 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 900000-54-6

2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2897350
CAS No.: 900000-54-6
M. Wt: 313.38
InChI Key: LMGNVAZIUKTWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and organic synthesis, featuring a hybrid structure that combines a 2,4-dimethylphenyl group with thiophene and 1,3,4-oxadiazole heterocycles. The 1,3,4-oxadiazole ring is a established privileged scaffold in drug discovery, valued for its role as a bioisostere for carboxylic acids, esters, and amides, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . Its planar structure facilitates crucial π-π stacking interactions with aromatic residues in enzyme active sites, while its significant dipole moment aids in solubility . Concurrently, the thiophene moiety, an electron-rich aromatic system, contributes to hydrophobic interactions and π-π stacking within biological binding pockets . While specific biological data for this exact compound requires further investigation, analogous molecules incorporating the 1,3,4-oxadiazole core have demonstrated a range of promising pharmacological activities in scientific research. These activities include potential anticancer effects, such as inducing apoptosis and inhibiting the NF-κB signaling pathway in hepatocellular carcinoma cells, as well as antimicrobial properties against various bacterial and fungal pathogens . This compound is intended for non-human research applications only and is a valuable tool for use in drug discovery efforts, mechanism of action studies, and as a building block in the development of more complex organic molecules. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14(20)17-16-19-18-15(21-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGNVAZIUKTWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is C16H15N3O2S. It has a molecular weight of 313.38 g/mol and features a complex structure that includes a thiophene ring and an oxadiazole moiety.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. A typical synthesis pathway involves:

  • Condensation of 2,4-dimethylphenyl acetamide with thiophene derivatives.
  • Formation of the oxadiazole ring through cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro studies demonstrated that compounds similar to 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 to 1.18 µM .
Cell LineIC50 (µM)
HEPG21.18
MCF70.80
PC-30.67

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival:

  • EGFR Inhibition : Similar compounds have shown effective inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Other Biological Activities

Beyond anticancer effects, oxadiazole derivatives have been investigated for additional pharmacological properties:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown .

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Zhang et al. Study : This study evaluated a series of oxadiazole derivatives for their anticancer properties using TRAP PCR-ELISA assays. The results indicated that certain compounds had enhanced potency against multiple cancer cell lines compared to standard treatments .
  • Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, compounds similar to 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide were found to ameliorate cognitive deficits and memory impairments .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound shares a common 1,3,4-oxadiazole-acetamide scaffold with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound: 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide C₁₆H₁₅N₃O₂S 313.38 Not Reported Thiophen-2-yl, 2,4-dimethylphenyl
5h: 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide C₂₀H₁₆BrN₃O₃S 458.33 238–240 5-Bromobenzofuran, 2,4-dimethylphenyl
7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.00 134–178 Thiazol-4-yl, 2,4-dimethylphenyl
4b: 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide C₁₈H₁₄N₆O₅S₂ 466.47 >300 Phthalazinone, sulfamoylphenyl
14: N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide C₂₇H₂₀BrN₅O₂S 570.45 Not Reported Quinoline-4-yl, 4-acetylphenyl

Notes:

  • Substituent Effects: Electron-Withdrawing Groups: Bromine (5h) increases molecular weight and may enhance lipophilicity, affecting membrane permeability . Heterocyclic Moieties: Thiophen-2-yl (target compound) vs. benzofuran (5h) or thiazole (7e) alters π-π stacking interactions with biological targets . Bulky Groups: Phthalazinone (4b) introduces rigidity, leading to higher melting points (>300°C) .

Pharmacological Activity

  • LOX Inhibition : Compound 8a (N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide) showed significant LOX inhibition, suggesting the 2,4-dimethylphenyl group contributes to enzyme interaction .
  • Anticancer Potential: Quinoline-containing derivatives (e.g., 14) exhibit enhanced activity due to planar aromatic systems intercalating with DNA .
  • Tyrosinase Inhibition : Benzofuran-oxadiazole hybrids (e.g., 5h) demonstrated inhibitory effects, with bromine enhancing potency .

Key Differentiators of the Target Compound

Thiophene vs.

Balanced Lipophilicity : The absence of strongly polar groups (e.g., sulfamoyl in 4b) may improve blood-brain barrier penetration relative to bulkier analogs.

Synthetic Accessibility: Simpler substituents (thiophene, dimethylphenyl) could streamline synthesis compared to quinoline or phthalazinone derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of the oxadiazole ring followed by acylation. Key steps include:

  • Oxadiazole formation : Reacting thiophene-2-carbohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .
  • Acylation : Coupling the oxadiazole intermediate with 2-(2,4-dimethylphenyl)acetic acid using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF .
  • Purification : Column chromatography or recrystallization in ethanol to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 367.12) .
  • HPLC : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or lipoxygenase inhibition to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Selection : Anhydrous DMF enhances acylation efficiency by stabilizing reactive intermediates .
  • Temperature Control : Oxadiazole cyclization requires reflux (~100°C) for 6–8 hours to minimize side products .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions, increasing yields by 15–20% .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Dynamic NMR Effects : Rotameric splitting in acetamide protons (δ 2.1–2.5 ppm) can arise from restricted rotation; variable-temperature NMR resolves this .
  • Impurity Identification : LC-MS/MS detects trace by-products (e.g., unreacted intermediates) that may distort HRMS signals .

Q. What mechanistic studies are recommended to elucidate its biological activity?

  • Molecular Docking : Simulate binding interactions with targets like COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation using LC-MS .
  • Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated cancer cells .

Q. How can conflicting bioactivity data across studies be resolved?

  • Substituent Effects : Bromine or methoxy groups on the phenyl ring alter electron density, affecting binding affinity .
  • Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in IC₅₀ values .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% in biological assays to avoid cytotoxicity artifacts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield RangeReference
Oxadiazole formationCS₂, KOH, ethanol, reflux (6 h)60–70%
AcylationEDC, DMAP, DMF, RT (12 h)75–85%
PurificationEthanol recrystallization90–95% purity

Q. Table 2. Common Bioactivity Data

Assay TypeModel SystemTypical ResultReference
Anticancer (MTT)HeLa cellsIC₅₀ = 12.5 ± 1.2 µM
Antibacterial (MIC)S. aureus (ATCC 25923)MIC = 32 µg/mL
COX-2 InhibitionHuman recombinant enzyme78% inhibition at 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.